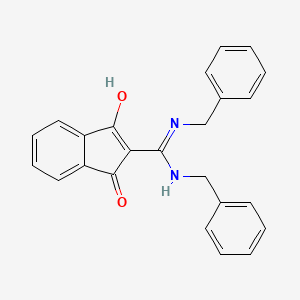

2-(Bis(benzylamino)methylene)indane-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Bis(benzylamino)methylene)indane-1,3-dione is a derivative of indane-1,3-dione . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .

Synthesis Analysis

Indane-1,3-dione can be synthesized following different synthetic procedures . The most straightforward one consists in the nucleophilic addition of alkyl acetate on dialkyl phthalate under basic conditions . It can also be easily synthesized by self-condensation of indane-1,3-dione in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) .Chemical Reactions Analysis

Indane-1,3-dione possesses an active methylene group, making this electron acceptor an excellent candidate for its association with electron donors by means of Knoevenagel reactions . Ketone groups can also be easily functionalized with malononitrile, enabling to convert it as a stronger electron acceptor .科学的研究の応用

Synthesis and Properties

- A novel method using ultrasound-assisted synthesis was developed to create derivatives of 2-(bis(benzylamino)methylene)indane-1,3-dione. This method benefits from environmentally friendly solvents and efficient catalysts (Ghahremanzadeh et al., 2011).

- New photochromic derivatives have been synthesized, demonstrating significant changes in their properties when the hydrogen atoms in the methyl group on the benzene rings were substituted with bromines (Chen et al., 2010).

Optical and Non-Linear Properties

- Studies on arylmethylene-1,3-indandione based molecular glasses revealed their potential in third-order optical non-linearity, showing high molecular second-order hyperpolarizability (Seniutinas et al., 2012).

Catalysis

- Research has shown the effectiveness of palladium-catalyzed direct α-arylation of indane-1,3-dione to produce 2-substituted indene-1,3-diones, broadening the scope of compounds that can be synthesized (Tamizharasan et al., 2021).

Solar Cell Applications

- A significant development was the creation of a non-fullerene electron acceptor for solar cells using dibenzosilole and 1,3-indanedione, demonstrating an efficient, solution-processable, bulk-heterojunction solar cell design (Patil et al., 2015).

Structural Analysis

- The absolute configuration and optical purity of 2,2'-spirobiindane-1,1'-dione have been established, contributing to the understanding of the molecular structure of related compounds (Falk et al., 1974).

Complex Synthesis

- The synthesis of (η6-Indan-1,3-dione)tricarbonylchromium complexes revealed challenges in synthesizing indan-1,3-dione derivatives, providing insights into more effective synthetic strategies (Hrnčiar et al., 1997).

Biological Activities

- Novel bis-thiazoles and bis-1,3,4-thiadiazoles derived from indane-1,3-dione have been synthesized and evaluated for their anti-inflammatory, anti-ulcerogenic, and analgesic activities (Muhammad et al., 2017).

将来の方向性

Indane-1,3-dione and its derivatives have attracted much attention in the field of organic and material chemistry . They are used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . Therefore, it can be expected that 2-(Bis(benzylamino)methylene)indane-1,3-dione, as a derivative of indane-1,3-dione, will also have potential for future research and applications.

作用機序

Target of Action

It is known that indane-1,3-dione, a closely related compound, is used in various applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

Mode of Action

It is known that indane-1,3-dione and its derivatives have been extensively studied as synthetic intermediates for the design of many different biologically active molecules .

Biochemical Pathways

Indane-1,3-dione and its derivatives are known to be involved in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (nlo) applications .

特性

IUPAC Name |

N,N'-dibenzyl-1-hydroxy-3-oxoindene-2-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c27-22-19-13-7-8-14-20(19)23(28)21(22)24(25-15-17-9-3-1-4-10-17)26-16-18-11-5-2-6-12-18/h1-14,27H,15-16H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCZFRNKUMYUDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=NCC2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Fluorophenyl)-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]imidazo[1,2-a]pyridine](/img/structure/B2508762.png)

![N-[[4-(3-Morpholin-4-ylsulfonylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2508768.png)

![1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2508772.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2508778.png)